Cas no 2260669-20-1 (7α,24(R/S)-dihydroxycholesterol-d7)

2260669-20-1 structure

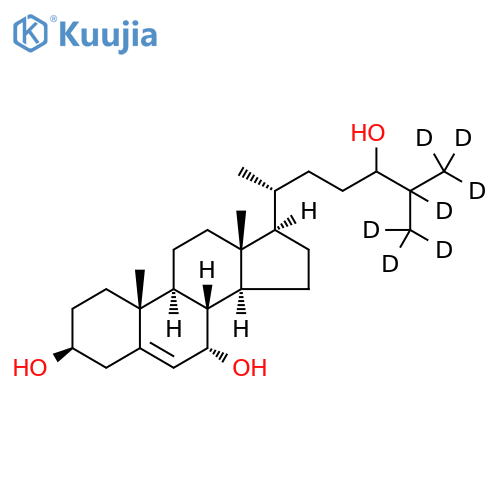

商品名:7α,24(R/S)-dihydroxycholesterol-d7

CAS番号:2260669-20-1

MF:C27H39D7O3

メガワット:425.70

CID:4763699

7α,24(R/S)-dihydroxycholesterol-d7 化学的及び物理的性質

名前と識別子

-

- Cholest-5-ene-25,26,26,26,27,27,27-d7-3,7,24-triol, (3β,7α)-

- 111113

- 7α,24(R/S)-dihydroxycholesterol-d7

-

- インチ: 1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1/i1D3,2D3,16D

- InChIKey: ZNCHPOYZMVVJCK-VMZQNZHLSA-N

- ほほえんだ: C[C@]12CC[C@]3([H])[C@]4(CC[C@H](O)CC4=C[C@@H](O)[C@@]3([H])[C@]1([H])CC[C@]2([H])[C@H](C)CCC(O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C

7α,24(R/S)-dihydroxycholesterol-d7 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 700119P-1MG |

7α,24(R/S)-dihydroxycholesterol-d7 |

2260669-20-1 | 1mg |

¥5558.66 | 2023-11-02 |

7α,24(R/S)-dihydroxycholesterol-d7 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2260669-20-1 (7α,24(R/S)-dihydroxycholesterol-d7) 関連製品

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬